molecular formula C24H25FN6O B10921858 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921858
M. Wt: 432.5 g/mol
InChI Key: ITHSNDLUTODFNU-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylpyrazole moiety, an ethyl group, and a fluorophenyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling to form the final product.

    Synthesis of Pyrazole Intermediate: The pyrazole intermediate can be synthesized through the reaction of 1,3-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions.

    Synthesis of Pyridine Intermediate: The pyridine intermediate is prepared by reacting 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the pyrazole and pyridine intermediates using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to other similar compounds, 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique structural features and diverse range of applications. Similar compounds include other pyrazolopyridine derivatives, which may have different substituents and functional groups, leading to variations in their chemical and biological properties.

Some similar compounds include:

  • 3-cyclopropyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carbohydrazide
  • 3-cyclopropyl-N’-[(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-cyclopropyl-N’-[(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Properties

Molecular Formula

C24H25FN6O

Molecular Weight

432.5 g/mol

IUPAC Name

3-cyclopropyl-N-[(1,3-dimethylpyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H25FN6O/c1-4-18-11-20(24(32)26-12-16-13-30(3)28-14(16)2)21-22(15-5-6-15)29-31(23(21)27-18)19-9-7-17(25)8-10-19/h7-11,13,15H,4-6,12H2,1-3H3,(H,26,32)

InChI Key

ITHSNDLUTODFNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)NCC5=CN(N=C5C)C

Origin of Product

United States

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